molecular formula C19H20N4O2S2 B4556003 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole

Cat. No.: B4556003
M. Wt: 400.5 g/mol
InChI Key: CYJDAENQGOSYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H20N4O2S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.10276824 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study by El Bourakadi et al. (2020) synthesized a series of thiabendazole-derived 1,2,3-triazole compounds, exhibiting significant in vitro anticancer activity against various human cancer cell lines. One of the compounds showed promising results, inducing apoptotic cell death, suggesting its potential as a chemotherapeutic agent El Bourakadi et al., 2020.

Antimicrobial Activity

A study by Zhang et al. (2010) focused on the synthesis and antibacterial activities of 1,2,3-triazoles tethering bioactive benzothiazole nucleus. These compounds were evaluated against various bacterial strains, showing promising antimicrobial activities Zhang et al., 2010.

Antioxidant Activity

Aktay et al. (2005) investigated the protective effects of thiazolo[3,2-b]-1,2,4-triazoles on ethanol-induced oxidative stress in mouse brain and liver. Certain compounds significantly ameliorated peroxidative injury, highlighting their potential in controlling oxidative stress Aktay et al., 2005.

Pharmacological Studies

A study by Havrylyuk et al. (2010) reported the synthesis and evaluation of 4-thiazolidinones containing benzothiazole moiety for their antitumor activity. Some compounds exhibited significant activity against various cancer cell lines, underlining the potential for developing new anticancer drugs Havrylyuk et al., 2010.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[(5-cyclopropyl-4-propyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-2-7-23-17(12-3-4-12)21-22-19(23)27-10-14-9-26-18(20-14)13-5-6-15-16(8-13)25-11-24-15/h5-6,8-9,12H,2-4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJDAENQGOSYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-cyclopropyl-4-propyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.